Tafamidis
Übersicht
Beschreibung
Tafamidis is a medication primarily used to treat transthyretin amyloidosis, a condition characterized by the accumulation of amyloid fibrils in tissues, leading to organ dysfunction. It is particularly effective in treating familial amyloid cardiomyopathy and familial amyloid polyneuropathy, as well as wild-type transthyretin amyloidosis . This compound works by stabilizing the transthyretin protein, preventing its dissociation and subsequent aggregation into amyloid fibrils .
Wissenschaftliche Forschungsanwendungen
Tafamidis hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung verwendet, um die Proteinstabilisierung und Amyloidhemmung zu untersuchen.
Biologie: Untersucht hinsichtlich seiner Rolle bei der Proteinfaltung und -stabilisierung.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an die Thyroxinbindungsstellen des Transthyretin-Tetramers bindet, wodurch das Tetramer stabilisiert und dessen Dissoziation in Monomere verhindert wird . Diese Stabilisierung reduziert die Verfügbarkeit von Monomeren, die sich falsch falten und zu Amyloidfibrillen aggregieren können . Das molekulare Ziel von this compound ist das Transthyretin-Protein, und sein Weg beinhaltet die Hemmung der Amyloidogenese .
Ähnliche Verbindungen:
Diflunisal: Ein weiterer Transthyretin-Stabilisator, jedoch mit einer anderen chemischen Struktur.
Acoramidis: Eine alternative Behandlung für die Transthyretin-Amyloidose.
Vergleich: this compound zeichnet sich durch seine hohe Affinität und Selektivität für das Transthyretin-Protein aus, wodurch es bei der Stabilisierung des Proteins und der Verhinderung der Bildung von Amyloidfibrillen sehr effektiv ist . Im Gegensatz zu Diflunisal hat this compound keine entzündungshemmenden Eigenschaften, wodurch das Risiko von Nebenwirkungen im Zusammenhang mit nichtsteroidalen Antirheumatika reduziert wird .
This compound zeichnet sich durch seinen spezifischen Wirkmechanismus und seine Zulassung als erste krankheitsmodifizierende Therapie für die Transthyretin-Amyloidose aus .
Wirkmechanismus
Target of Action
Tafamidis primarily targets the protein Transthyretin (TTR) in the human body . TTR is a transporter of the retinol-binding protein–vitamin A complex and a minor transporter of thyroxine in blood . It is synthesized primarily in the liver .
Mode of Action
this compound is a pharmacological chaperone that stabilizes the correctly folded tetrameric form of the TTR protein . It binds with high affinity and selectivity to TTR at the thyroxine binding sites, stabilizing the tetramer . This action slows monomer formation, misfolding, and amyloidogenesis . Genetic mutations or natural misfolding of TTR destabilize TTR tetramers, leading to their dissociation and aggregation in tissues, disrupting the normal function of these tissues .
Biochemical Pathways
this compound affects the biochemical pathway involving the dissociation and aggregation of TTR. By binding to TTR tetramers, this compound stabilizes the tetramer, reducing the availability of monomers for amyloidogenesis . This action slows the formation of insoluble fibrillar proteins (or amyloid) that accumulate and produce deleterious effects on tissues and organ function .
Pharmacokinetics
this compound has a Cmax of 1430.93ng/mL with a Tmax of 1.75h fasted and 4h fed . The AUC of this compound is 47,864.31ng*h/mL . The apparent volume of distribution at steady state is 18.5L . This compound is 99.9% protein-bound in plasma, mostly to TTR . Preclinical data suggest this compound is mainly metabolized through glucuronidation and excreted in bile .
Result of Action
This action slows the formation of insoluble fibrillar proteins (or amyloid) that accumulate and produce deleterious effects on tissues and organ function . On a cellular level, this results in less disruption of normal tissue function .
Action Environment
It is known that the outcome of attr is invariably progressive and fatal, and patients usually die from progressive and relentless worsening of the neuropathy, secondary infections, cachexia, or cardiac complications . The effectiveness of this compound in slowing disease progression may be influenced by the stage of the disease at the start of treatment, the specific mutation present in the patient, and other individual patient characteristics .
Biochemische Analyse
Biochemical Properties
Tafamidis interacts with the TTR protein, which is a tetramer . This compound binds to the thyroxine-binding sites of the TTR tetramer, stabilizing it and slowing the dissociation into monomers, which is the rate-limiting step in the amyloidogenic process . This interaction helps to reduce the amount of monomers available for amyloidogenesis .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by stabilizing the TTR tetramer, thereby reducing the formation of amyloid fibrils that can disrupt normal cell function . This stabilization can help to slow the progression of diseases such as transthyretin amyloid cardiomyopathy .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the thyroxine-binding sites of the TTR tetramer . This binding stabilizes the tetramer, slowing the dissociation into monomers . By reducing the availability of monomers, this compound inhibits the formation of TTR amyloid fibrils, which is the key step in the amyloidogenic process .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. It slows the progression of peripheral neurologic impairment in patients with early-stage Val30Met amyloidosis . Over time, this compound treatment has been associated with better outcomes in patients with transthyretin amyloid cardiomyopathy compared with those without this compound treatment .
Metabolic Pathways
This compound is largely not subject to first pass or oxidative metabolism, being 90% unchanged after in vitro experiments . Preclinical data suggest this compound is mainly metabolized through glucuronidation and excreted in bile .
Transport and Distribution
This compound is highly bound to plasma proteins, primarily to transthyretin . This binding allows this compound to be transported and distributed within the body. The apparent volume of distribution at steady state is 18.5L .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Tafamidis erfolgt typischerweise in einem mehrstufigen Verfahren, das von 4-Amino-3-hydroxybenzoesäure ausgeht . Das Verfahren umfasst:
- Bildung eines Benzoxazol-Zwischenprodukts.
- Chlorierung zur Einführung von Dichlorphenylgruppen.
- Cyclisierung zur Bildung der endgültigen Benzoxazolstruktur.
Industrielle Produktionsverfahren: Industrielle Produktionsverfahren wurden optimiert, um die Ausbeute zu verbessern und den Einsatz gefährlicher Reagenzien zu reduzieren. Ein solches Verfahren beinhaltet ein Eintopfverfahren zur Herstellung von this compound und dessen Reinigung . Dieses Verfahren ist für die großtechnische Produktion vorteilhaft, da es die Notwendigkeit einer chromatographischen Reinigung und von Metallkatalysatoren vermeidet .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Tafamidis durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound ist relativ stabil und unterliegt keiner signifikanten oxidativen Degradation.
Reduktion: Reduktionsreaktionen werden nicht häufig mit this compound in Verbindung gebracht.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Dichlorphenylgruppen.
Häufige Reagenzien und Bedingungen:
Oxidation: Es können milde Oxidationsmittel verwendet werden, aber this compound ist im Allgemeinen stabil.
Reduktion: Nicht typischerweise anwendbar.
Substitution: Halogenierungsmittel können für Substitutionsreaktionen verwendet werden.
Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist das stabilisierte Transthyretin-Protein, das die Bildung von Amyloidfibrillen verhindert .
Vergleich Mit ähnlichen Verbindungen
Diflunisal: Another transthyretin stabilizer, but with a different chemical structure.
Acoramidis: An alternative treatment for transthyretin amyloidosis.
Comparison: Tafamidis is unique in its high affinity and selectivity for the transthyretin protein, making it highly effective in stabilizing the protein and preventing amyloid fibril formation . Unlike Diflunisal, this compound does not have anti-inflammatory properties, which reduces the risk of side effects associated with non-steroidal anti-inflammatory drugs .
This compound stands out due to its specific mechanism of action and its approval as the first disease-modifying therapy for transthyretin amyloidosis .
Eigenschaften
IUPAC Name |
2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO3/c15-9-3-8(4-10(16)6-9)13-17-11-2-1-7(14(18)19)5-12(11)20-13/h1-6H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEIIPDJKFWEEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208185 | |
Record name | Tafamidis | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50mg/mL | |
Record name | Tafamidis | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11644 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Genetic mutations or natural misfolding of transthyretin destabalizes transthyretin tetramers, leading to their dissociation and aggregation in tissues, and disrupting the normal function of these tissues. Tafamidis binds to transthyretin tetramers at the thyroxin binding sites, stabilizing the tetramer, reducing the availability of monomers for amyloidogenesis. | |
Record name | Tafamidis | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11644 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
594839-88-0 | |
Record name | Tafamidis | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=594839-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tafamidis [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0594839880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tafamidis | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11644 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tafamidis | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TAFAMIDIS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FG9H9D31J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.